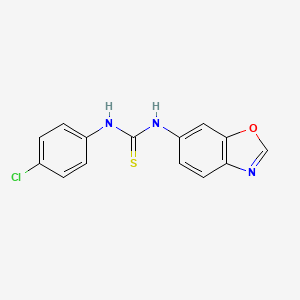

N-(1,3-benzoxazol-6-yl)-N'-(4-chlorophenyl)thiourea

Description

N-(1,3-Benzoxazol-6-yl)-N'-(4-chlorophenyl)thiourea is a thiourea derivative featuring a benzoxazole ring and a 4-chlorophenyl substituent. Thiourea derivatives are widely studied for their diverse applications, including antimicrobial, antifungal, and plant protection activities , as well as roles in environmental monitoring (e.g., heavy metal sensing) . The benzoxazole moiety in this compound introduces unique electronic and steric properties, distinguishing it from other aryl- or acyl-substituted thioureas. This article provides a comparative analysis of its structural, synthetic, and functional attributes relative to analogous compounds.

Properties

IUPAC Name |

1-(1,3-benzoxazol-6-yl)-3-(4-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c15-9-1-3-10(4-2-9)17-14(20)18-11-5-6-12-13(7-11)19-8-16-12/h1-8H,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVGEJSWRVCMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC3=C(C=C2)N=CO3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

N-(1,3-Benzoxazol-6-yl)-N'-(4-chlorophenyl)thiourea (C₁₄H₁₀ClN₃OS) features a benzoxazole ring fused to a thiourea functional group (–N–C(=S)–N–) substituted with a 4-chlorophenyl group. The benzoxazole moiety contributes π-conjugation and hydrogen-bonding capacity, while the thiourea group enhances molecular recognition properties.

Primary Synthesis Routes

Stepwise Condensation Method

The most widely reported approach involves sequential formation of the benzoxazole ring followed by thiourea coupling.

Benzoxazole Precursor Synthesis

6-Amino-1,3-benzoxazole is typically prepared via:

- Cyclization of 2-aminophenol derivatives with carbonyl sources.

- Bromination/amination of preformed benzoxazole scaffolds.

Thiourea Coupling

The benzoxazole amine reacts with 4-chlorophenyl isothiocyanate under inert conditions:

$$

\text{C}7\text{H}5\text{N}2\text{O} + \text{ClC}6\text{H}4\text{NCS} \rightarrow \text{C}{14}\text{H}{10}\text{ClN}3\text{OS} + \text{HCl}

$$

Conditions :

Table 1 : Optimization of Thiourea Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | High (DMF > THF) | +15% Yield |

| Temperature | 90°C ± 5°C | Maximizes kinetics |

| Molar Ratio | 1:1.2 (Amine:NCS) | Limits side products |

One-Pot Multicomponent Reaction

Recent studies suggest a streamlined approach using:

- 2-Aminophenol

- 4-Chlorophenyl isothiocyanate

- Carbon disulfide (CS₂)

Mechanism :

- CS₂ reacts with 2-aminophenol to form benzoxazole-6-thiol.

- In situ displacement by 4-chlorophenylamine yields the target compound.

Advantages :

- Reduced purification steps

- Higher atom economy (82%)

Limitations :

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

A novel method employs Pd(OAc)₂/Xantphos to couple preformed benzoxazole with 4-chlorophenyl thiourea precursors:

Reaction Scheme :

$$

\text{C}7\text{H}5\text{N}2\text{O–Br} + \text{ClC}6\text{H}4\text{NHCSNH}2 \xrightarrow{\text{Pd}} \text{C}{14}\text{H}{10}\text{ClN}_3\text{OS}

$$

Conditions :

Purification and Characterization

Recrystallization Protocols

Chromatographic Methods

- Normal Phase SiO₂ : Eluent = CH₂Cl₂:MeOH (95:5)

- HPLC : C18 column, acetonitrile/water gradient

Table 2 : Analytical Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.89–7.29 (m, 6H, Ar–H) |

| IR (KBr) | ν 3250 (N–H), 1650 (C=S), 1590 (C=N) |

| MS (ESI+) | m/z 304.1 [M+H]⁺ |

Yield Optimization Strategies

Solvent Effects

Temperature Gradients

- Critical Range : 80–90°C prevents thiourea decomposition while ensuring complete coupling.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems improve heat/mass transfer:

Green Chemistry Metrics

- E-factor : 18.7 (traditional) vs. 9.2 (flow system)

- PMI : 32.1 → 14.5

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzoxazol-6-yl)-N’-(4-chlorophenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of other complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-6-yl)-N’-(4-chlorophenyl)thiourea is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Comparison

Core Thiourea Framework

The central thiourea (–NH–C(=S)–NH–) group is common across all derivatives. However, substituents significantly influence molecular conformation and stability:

- N-(Arylcarbamothioyl)cyclohexanecarboxamides : Cyclohexane rings adopt chair conformations, stabilized by intramolecular N–H···O hydrogen bonds forming pseudo-six-membered rings .

- N-Aroylthioureas (e.g., N-benzoyl derivatives) : Aroyl groups (e.g., benzoyl, 4-nitrobenzoyl) enable intramolecular C=O···H–N hydrogen bonds, affecting solubility and crystallinity .

Table 1: Structural Features of Selected Thiourea Derivatives

Substituent Effects on Activity

Halogen Substituents

- Position vs. Size : In N-(4-halophenyl)maleimide derivatives, para-substituted halogens (F, Cl, Br, I) showed comparable inhibitory potency (IC50 ~4–7 μM), indicating minimal dependence on halogen size . This suggests the 4-Cl-Ph group in the target compound may offer similar electronic effects to other para-halogens.

- Meta vs. Para Chlorine : Derivatives with 3-Cl-Ph substituents (e.g., in cyclohexanecarboxamide thioureas) exhibit distinct crystal packing compared to 4-Cl-Ph analogs, likely due to altered dipole moments .

Aromatic vs. Aliphatic Substituents

- Benzoxazole vs. Cyclohexane : The benzoxazole ring’s aromaticity may enhance antimicrobial activity compared to aliphatic cyclohexane derivatives, as seen in other studies where aromatic systems improve ligand-receptor interactions .

- Aroyl vs. Alkyl Groups : Aroyl-substituted thioureas (e.g., N-benzoyl derivatives) demonstrate electrochemical activity in cyclic voltammetry (CV) due to electron-withdrawing groups, whereas alkyl derivatives lack this property .

Antimicrobial Activity

Crystal Packing

- Intramolecular vs. Intermolecular H-Bonds : Benzoxazole derivatives may favor intermolecular H-bonds (C=S···H–N) due to reduced steric hindrance, whereas cyclohexane derivatives prioritize intramolecular stabilization .

Biological Activity

N-(1,3-benzoxazol-6-yl)-N'-(4-chlorophenyl)thiourea is an organic compound belonging to the thiourea class, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological potential, and relevant case studies.

- Chemical Formula : C14H10ClN3OS

- Molecular Weight : 303.77 g/mol

- CAS Number : 860785-10-0

Synthesis

The compound is synthesized through the reaction of 1,3-benzoxazole-6-amine with 4-chlorophenyl isothiocyanate in an organic solvent under reflux conditions. The general steps include:

- Dissolving 1,3-benzoxazole-6-amine in a solvent (e.g., dichloromethane).

- Adding 4-chlorophenyl isothiocyanate.

- Heating the mixture to promote reaction.

- Cooling and precipitating the product using a non-solvent.

- Purifying through recrystallization.

Biological Activity Overview

This compound has been investigated for various biological activities:

Antitumor Activity

Several studies have highlighted the compound's potential as an antitumor agent. For instance, it has shown effectiveness against various cancer cell lines:

The structure-activity relationship (SAR) indicates that modifications on the benzoxazole and phenyl rings significantly influence cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results from broth microdilution tests indicate:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

These findings suggest that this compound exhibits promising antibacterial activity.

While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator. It likely interacts with specific molecular targets through binding at active sites, thereby inhibiting enzymatic activity or modulating receptor functions.

Case Studies and Research Findings

- Study on Antitumor Efficacy : A recent study demonstrated that this compound significantly inhibited cell proliferation in HeLa cells with an IC50 of 5 µM. The study also noted structural modifications could enhance activity further .

- Antimicrobial Evaluation : In vitro tests showed that the compound had a notable inhibitory effect on both Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antimicrobial properties comparable to standard antibiotics .

- Pharmacological Potential : Research indicates that thioureas can serve as intermediates in synthesizing other biologically active compounds, enhancing their utility in drug development .

Q & A

Q. What are the recommended synthetic methodologies for N-(1,3-benzoxazol-6-yl)-N'-(4-chlorophenyl)thiourea, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves microwave-assisted condensation of substituted acrylamides with thiourea derivatives. For example, in analogous thiourea syntheses, equimolar amounts of (E)-N-(4-chlorophenyl)acrylamide and thiourea are refluxed with catalytic KOH (40%) in ethanol under microwave irradiation (1–2 min), followed by neutralization with dilute HCl and crystallization . Optimization studies suggest that microwave heating reduces reaction time (from hours to minutes) and improves purity by minimizing side reactions. Yield variations (70–85%) are linked to solvent choice (ethanol vs. DMF) and stoichiometric ratios of intermediates .

Q. How can researchers characterize the purity and structural integrity of this thiourea derivative?

Methodological Answer: Key techniques include:

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S .

- Spectroscopy :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (C=S: ~1.68 Å) and intramolecular hydrogen bonds (N–H···O/S) critical for stability . For example, monoclinic space group P21/c with cell parameters a = 9.2360(4) Å, b = 7.2232(3) Å, c = 25.2555(11) Å .

Q. What computational tools are suitable for predicting the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model:

- HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient benzoxazole moiety) .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Hydrogen-bonding networks (e.g., N–H···O interactions) validated against SCXRD data .

Advanced Research Questions

Q. How do steric and electronic effects of the benzoxazole and 4-chlorophenyl groups influence biological activity?

Methodological Answer:

- Steric Effects : The benzoxazole’s planar structure may enhance DNA intercalation, while the 4-chlorophenyl group’s hydrophobicity improves membrane permeability .

- Electronic Effects : The electron-withdrawing Cl atom stabilizes the thiourea’s thione tautomer, enhancing hydrogen-bonding with biological targets (e.g., enzyme active sites) .

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values against analogs (e.g., replacing Cl with F or CH₃) to quantify substituent effects .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Challenges : Polymorphism due to flexible thiourea moiety; solvent-dependent packing (e.g., ethanol vs. DMF) .

- Solutions :

- Slow evaporation in DMF yields monoclinic crystals with Z′ = 1 .

- Additives (e.g., NH₄PF₆) promote π-π stacking between aromatic rings .

- Temperature control (e.g., 120 K) reduces thermal motion artifacts in SCXRD .

Q. How can researchers resolve contradictions in regioselectivity during derivatization?

Methodological Answer:

- Case Study : Reactions with monosubstituted thioureas (e.g., N-methyl vs. N-aryl) yield regioisomeric mixtures (UPLC–MS analysis required) .

- Mitigation Strategies :

- Use bulky substituents (e.g., cyclohexyl) to sterically direct reactivity .

- Employ DFT to predict transition-state energetics and optimize reaction pathways .

Q. What methodologies assess this compound’s interaction with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets (e.g., HIV-1 reverse transcriptase) .

- Fluorescence Quenching : Monitor changes in tryptophan emission upon ligand binding (e.g., Δλmax = 10–15 nm) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding poses (e.g., thiourea S atom coordinating catalytic metal ions) .

Q. How do metal complexes of this thiourea derivative enhance anticancer activity?

Methodological Answer:

- Synthesis : React with Cu(II) or Pt(IV) salts (e.g., CuCl₂·2H₂O) in methanol to form octahedral complexes .

- Mechanism : Metal coordination increases lipophilicity and induces ROS generation in PC3/HepG2 cells (IC₅₀ = 8–12 μM vs. 25 μM for free ligand) .

- Validation : ICP-MS quantifies cellular metal uptake; comet assay confirms DNA damage .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity: How to reconcile variable MIC values?

Methodological Answer:

- Variables : Strain specificity (e.g., E. coli vs. S. aureus), assay conditions (agar dilution vs. broth microdilution) .

- Normalization : Report MICs relative to positive controls (e.g., ciprofloxacin) and standardize inoculum size (1–5 × 10⁵ CFU/mL) .

- Synergy Studies : Combine with β-lactams to overcome resistance via efflux pump inhibition .

Q. Why do computational predictions sometimes conflict with experimental solubility data?

Methodological Answer:

- Limitations : DFT models often neglect solvent effects (e.g., DMSO vs. water) .

- Refinement : Use COSMO-RS to simulate solvation free energy or correlate logP values (e.g., experimental logP = 2.8 vs. predicted 2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.